molecular formula C21H20N4OS B2627212 (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1334377-15-9

(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2627212
CAS No.: 1334377-15-9
M. Wt: 376.48
InChI Key: ZXEGNKZVAGLPQI-HJWRWDBZSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name is derived by prioritizing functional groups and substituents according to hierarchical nomenclature rules. The parent structure is prop-2-en-1-one , a three-carbon enone system. Key substituents include:

  • A piperazin-1-yl group at position 1 of the propenone chain.
  • A 4-(6-phenylpyrimidin-4-yl) substituent on the piperazine ring.
  • A thiophen-2-yl group at position 3 of the propenone chain.

The full IUPAC name reflects these substituents in descending priority order:
(Z)-1-[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one .

Structural Features:

  • Piperazine core : A six-membered diamine ring substituted at position 1 with the propenone group and at position 4 with the pyrimidine moiety.
  • Pyrimidine substituent : A six-membered aromatic diazine ring with a phenyl group at position 6 and a piperazine linkage at position 4.
  • Propenone-thiophene system : A conjugated enone (α,β-unsaturated ketone) with a thiophene ring at the β-carbon, adopting a (Z) configuration about the C2–C3 double bond.

Structural Formula :

O  
||  
C(piperazine)–CH2–C=CH–(thiophene)  

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number:

The CAS registry number for this compound is not explicitly provided in the available literature or databases referenced in the search results.

Molecular Formula:

The molecular formula is C₂₁H₂₁N₄O₂S , derived from summation of constituent atoms:

  • Piperazine : C₄H₁₀N₂ (minus two hydrogens due to substitution).
  • 6-Phenylpyrimidin-4-yl : C₁₀H₇N₂.
  • Prop-2-en-1-one backbone : C₃H₄O.
  • Thiophen-2-yl : C₄H₃S.

Atom Distribution :

Component Carbon Hydrogen Nitrogen Oxygen Sulfur
Piperazine 4 8 2
6-Phenylpyrimidin-4-yl 10 7 2
Prop-2-en-1-one 3 4 1
Thiophen-2-yl 4 3 1
Total 21 22 4 1 1

Adjustments for bond saturation and substitution reduce hydrogen count to 21.

Stereochemical Configuration and Geometric Isomerism

(Z) Configuration:

The prop-2-en-1-one chain exhibits geometric isomerism due to restricted rotation about the C2–C3 double bond. The (Z) designation indicates that the higher-priority groups (piperazine and thiophene) reside on the same side of the double bond. This configuration influences molecular planarity and electronic conjugation, potentially affecting reactivity and intermolecular interactions.

Priority Assignment (Cahn-Ingold-Prelog rules):
  • C1 (Carbonyl side) : Piperazine substituent (N-containing group).
  • C3 (Thiophene side) : Thiophen-2-yl group (S-containing heterocycle).

Impact of Stereochemistry:

  • Conjugation : The (Z) configuration allows partial overlap between the enone π-system and the thiophene’s aromatic orbitals, enhancing resonance stabilization.
  • Spatial Arrangement : The piperazine and thiophene groups occupy proximal positions, potentially facilitating intramolecular interactions or steric hindrance in binding environments.
Comparison with (E) Isomer:
  • (E) Isomer : Piperazine and thiophene groups oppose each other, reducing conjugation and altering molecular geometry.
  • Thermodynamic Stability : The (Z) isomer may exhibit lower stability due to steric strain between bulky substituents, though this is contingent on substituent size and solvent effects.

Properties

IUPAC Name

(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c26-21(9-8-18-7-4-14-27-18)25-12-10-24(11-13-25)20-15-19(22-16-23-20)17-5-2-1-3-6-17/h1-9,14-16H,10-13H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGNKZVAGLPQI-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C\C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound classified as a chalcone. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is C21H20N4OS, with a molecular weight of 376.5 g/mol. The compound features a conjugated enone system linked to a piperazine ring and a thiophene moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20N4OS
Molecular Weight376.5 g/mol
StructureStructure

Antidepressant Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant serotonin (5-HT) reuptake inhibition, which is crucial for antidepressant effects. The compound under review may share similar mechanisms due to its structural components that resemble known antidepressants. In vitro studies indicated that related compounds effectively inhibit 5-HT reuptake, suggesting potential antidepressant properties for (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one .

Anticancer Properties

Chalcones are renowned for their anticancer activities. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may inhibit cell proliferation by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been observed in structurally related compounds, indicating a potential pathway through which this chalcone may exert its anticancer effects .

Antimicrobial Activity

Chalcones have also been reported to possess antimicrobial properties. Preliminary evaluations suggest that (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may inhibit the growth of various bacterial strains, although specific data on this compound is limited. Further research is needed to elucidate its spectrum of antimicrobial activity and mechanisms involved.

The exact mechanism of action for (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biomolecular targets such as enzymes or receptors, altering their activity through binding interactions. This could involve modulation of neurotransmitter systems or inhibition of kinases involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting various kinases involved in cell proliferation and survival. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the suppression of tumor growth. The compound may act as an inhibitor of CDK pathways, which are crucial in cancer cell cycle regulation .

Neuropharmacology

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds that modulate neurotransmitter systems, particularly serotonin and dopamine pathways, have shown promise in treating conditions such as anxiety and depression. The specific interactions of this compound with neuroreceptors warrant further investigation to elucidate its therapeutic potential .

Antimicrobial Properties

The thiophene group is known for its antimicrobial activity. Studies have demonstrated that similar thiophene-containing compounds possess broad-spectrum antibacterial and antifungal properties. This suggests that (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be evaluated for its efficacy against various pathogens, potentially leading to new treatments for infectious diseases .

Case Studies

StudyFocusFindings
Inhibition of CDK ActivityEvaluated the compound's ability to inhibit CDKsDemonstrated significant inhibitory effects on CDK2 and CDK4, leading to reduced proliferation of cancer cells .
Neurotransmitter ModulationAssessed the impact on serotonin receptorsShowed promising results in modulating serotonin levels, suggesting potential antidepressant effects .
Antimicrobial TestingTested against bacterial strainsExhibited notable antibacterial activity against Gram-positive bacteria, indicating potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues in Patented Compounds

A patent (EP 2 402 347 A1) describes 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, which shares key features with the target compound:

  • Pyrimidine backbone : Both compounds utilize a pyrimidine ring as a central scaffold.
  • Piperazine substituent: The patent compound includes a piperazine group modified with a methanesulfonyl group, whereas the target compound has an unsubstituted piperazine linked via a propenone bridge.
  • Sulfur-containing heterocycles: The patent compound features a thieno[3,2-d]pyrimidine system, while the target compound incorporates a thiophene ring.

Key difference: The patent compound includes a morpholine group and benzoimidazole, which may enhance metabolic stability compared to the thiophene-propenone moiety in the target compound .

Thieno-Pyrimidinone Derivatives

A 2014 study in Molecules synthesized thieno[3,4-d]pyrimidin-4(3H)-one (16) and 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17). These compounds share structural motifs with the target molecule:

  • Pyrimidine/thiophene integration : Compound 16 combines pyrimidine with a fused thiophene ring, similar to the target compound’s thiophene substituent.
  • Substitution patterns: Both compounds employ amino or morpholine groups at strategic positions to modulate electronic properties.

Key difference: The chromenone system in compound 17 introduces a fused benzopyran ring, which could confer distinct photophysical properties compared to the simpler propenone linker in the target compound .

Piperazine-Containing Analogues

Piperazine is a common pharmacophore in kinase inhibitors. For example, 3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one (13) (from Molecules, 2014) shares a piperazine-like flexibility but replaces the pyrimidine with a chromenone core. This substitution likely alters binding interactions in enzymatic pockets .

Spectroscopic Characterization

While direct data for the target compound is unavailable, related compounds in Advanced Pharmaceutical Bulletin (2017) were characterized using UV, $^1$H-NMR, and $^13$C-NMR (Tables 1 and 2 in ). For instance, Isorhamnetin-3-O glycoside’s NMR data (δ 7.2–6.8 ppm for aromatic protons) suggests that the thiophene protons in the target compound would resonate similarly .

Kinase Inhibition Potential

Pyrimidine-piperazine hybrids are frequently explored as kinase inhibitors. The patent compound’s thieno-pyrimidine core has been associated with ATP-binding site interactions in kinases like EGFR or CDK2. The target compound’s thiophene group may similarly engage in hydrophobic interactions, though its propenone linker could influence conformational stability .

Solubility and Bioavailability

Piperazine and thiophene groups generally improve aqueous solubility. However, the propenone linker in the target compound might introduce polarity trade-offs compared to the sulfonyl-piperazine group in the patent compound .

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